molecular formula C13H11ClN2O2 B11805575 3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile

3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile

Cat. No.: B11805575
M. Wt: 262.69 g/mol
InChI Key: BKFVWKQGQJGIMP-UHFFFAOYSA-N
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Description

3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chloro and methoxy substituent, along with a propanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.

    Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Propanenitrile Group: The propanenitrile group can be attached via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular processes. The chloro and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound of the quinoline family.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

3-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is unique due to its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanenitrile

InChI

InChI=1S/C13H11ClN2O2/c1-18-13-7-9-11(8-10(13)14)16(5-2-4-15)6-3-12(9)17/h3,6-8H,2,5H2,1H3

InChI Key

BKFVWKQGQJGIMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2CCC#N)Cl

Origin of Product

United States

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